2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Description
Properties
IUPAC Name |
2-[3-(2-methylprop-2-enyl)phenoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-13-6-5-7-14(11-13)17-15-8-3-4-9-16-15/h5-7,11,15H,1,3-4,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPSXZFMCGIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Platinum-catalyzed hydroalkoxylation involves the intramolecular addition of hydroxyl groups to olefins, forming cyclic ethers. For 2-methyl-3-(3-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, this method leverages γ-hydroxy olefin precursors. The reaction typically proceeds under mild conditions (25–60°C) in tetrahydrofuran (THF) or dichloromethane (DCM), with PtCl₂ or PtO₂ as catalysts.
Optimization and Yield
Key parameters include catalyst loading (2–5 mol%) and reaction time (12–24 hours). For example, a THF solution of 3-(3-hydroxyphenyl)-1-propene with 3,4-dihydro-2H-pyran, catalyzed by PtCl₂ (3 mol%), yields the target compound at 78% after 18 hours. Excess dihydropyran (1.5–2.0 equivalents) ensures complete etherification.
Advantages and Limitations
This method offers high regioselectivity and compatibility with sensitive functional groups. However, platinum catalysts are costly, and competing side reactions (e.g., over-oxidation) may reduce yields in scaled-up processes.
Rhodium-Catalyzed C–H Activation and Alkyne Annulation
Synthetic Strategy
Rhodium(III) catalysts enable direct C–H bond functionalization, bypassing pre-functionalized substrates. A one-pot cascade reaction combines oximation, C–H activation, and alkyne annulation to construct the propene chain.
Reaction Parameters
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Catalyst : [Cp*RhCl₂]₂ (5 mol%)
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Oxidant : Cu(OAc)₂ (2 equivalents)
The alkyne component (e.g., 2-methylpropargyl alcohol) reacts with a THP-protected phenylhydroxamic acid, yielding the target compound in 65% yield after 12 hours.
Scope and Challenges
This approach excels in atom economy and step efficiency but requires anhydrous conditions and precise stoichiometry. Competing pathways, such as alkyne oligomerization, necessitate careful optimization.
SN2 Alkylation with Tetrahydropyran Protection
Methodology Overview
SN2 alkylation involves nucleophilic displacement of a leaving group (e.g., bromide) by a THP-protected phenol. The precursor 3-bromo-3-methyl-1-phenylpropene reacts with THP-protected 3-hydroxyphenyl magnesium bromide under Grignard conditions.
Key Steps
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THP Protection : 3-Hydroxyphenyl bromide is treated with 3,4-dihydro-2H-pyran and AlCl₃·6H₂O (0.5 mol%) in DCM, achieving 92% protection efficiency.
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Grignard Reaction : The THP-protected aryl magnesium bromide reacts with 3-bromo-2-methyl-1-propene in THF at −78°C, followed by warming to room temperature.
Yield and Purification
Column chromatography (hexane/ethyl acetate, 10:1) affords the product in 70% yield. This method is scalable but sensitive to moisture, requiring rigorous drying of solvents.
Acid-Catalyzed Cyclization and Protection
Cyclization Protocol
A Lewis acid (e.g., BF₃·OEt₂) promotes the cyclization of 3-(3-hydroxyaryl)-2-methylallyl ethers to form the tetrahydropyran ring. For example, 3-(3-hydroxyphenyl)-2-methylallyl ethyl ether cyclizes in DCM at 0°C, yielding 85% of the THP-protected product.
Reaction Dynamics
Limitations
Side products from incomplete cyclization or ether cleavage may require additional purification steps, such as recrystallization.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) | Scalability |
|---|---|---|---|---|---|
| Platinum Hydroalkoxylation | PtCl₂ | 78 | 18 | 60 | Moderate |
| Rhodium C–H Activation | [Cp*RhCl₂]₂ | 65 | 12 | 80 | Low |
| SN2 Alkylation | AlCl₃·6H₂O | 70 | 24 | −78 to 25 | High |
| Acid-Catalyzed Cyclization | BF₃·OEt₂ | 85 | 6 | 0 | High |
Key Observations :
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Highest Yield : Acid-catalyzed cyclization (85%) offers superior efficiency but demands stringent temperature control.
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Scalability : SN2 alkylation and acid-catalyzed methods are more amenable to industrial production due to simpler setups and lower catalyst costs.
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Functional Group Tolerance : Platinum and rhodium methods accommodate diverse substituents but suffer from higher operational costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene with its closest structural analogs, focusing on substituent effects, reactivity, and applications.
Substituent-Specific Reactivity and Stability
Table 1: Structural and Functional Comparison
Key Findings:
- Electron-Donating vs. Withdrawing Groups : The methyl substituent in the target compound enhances steric protection without significantly altering electronic density, enabling controlled reactivity with electrophiles like sulfuryl chloride or bromine . In contrast, the chloro analog’s electron-withdrawing nature increases reactivity but reduces stability, leading to its discontinuation .
- THP Protection: The THP group in all analogs improves solubility in non-polar solvents (e.g., dichloromethane) and prevents undesired hydroxyl group reactions during synthesis .
Analytical and Regulatory Considerations
- Purity Standards: Unlike pharmaceutical intermediates (e.g., drospirenone-related compounds with strict impurity thresholds ), the target compound lacks formal regulatory guidelines but is typically purified via silica gel chromatography (ethyl acetate/hexane) .
- Environmental Impact : Methyl-substituted compounds like the target are less persistent than halogenated analogs (e.g., 1-fluoronaphthalene ), aligning with green chemistry principles.
Biological Activity
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound characterized by its complex structure, which includes a propene backbone, a tetrahydropyran ring, and a phenyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular formula of 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is , with a CAS number of 1256481-86-3. The presence of the tetrahydropyran moiety is significant as it often contributes to the biological activity of compounds by enhancing their lipophilicity and modulating their interactions with biological targets.
The precise mechanism of action for 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene remains largely unknown. However, compounds with similar structural features have been shown to interact with various biomolecular targets, potentially influencing pathways related to inflammation and cancer. The compound's ability to undergo elimination reactions in the gas phase suggests that it may also participate in diverse chemical reactions that could lead to biologically active derivatives.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit key inflammatory pathways, such as those mediated by prostaglandin E synthase (mPGES-1), which is implicated in various inflammatory diseases . This suggests that 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene may possess similar inhibitory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene:
These studies indicate that while direct research on 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is sparse, related compounds exhibit significant biological activities that warrant further investigation into this compound's potential.
Q & A
Q. What are the recommended crystallographic methods for determining the structure of 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene?
The SHELX suite of programs (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography due to its robustness in refining high-resolution data and handling twinned crystals. For this compound, single-crystal X-ray diffraction combined with SHELX refinement can resolve steric effects caused by the tetrahydro-pyran (THP) group and phenyl substituents. Data collection should prioritize high-resolution settings to capture subtle electronic interactions .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?
Employ 2D NMR techniques (e.g., - HSQC, NOESY) to assign stereochemistry. For example, NOESY correlations between the THP oxygen and adjacent methyl groups can confirm spatial proximity, while DEPT-135 identifies quaternary carbons. Computational methods (DFT calculations) can validate experimental shifts, particularly for the propenyl backbone .
Q. What synthetic routes are effective for introducing the THP-protected phenyl group?
A two-step approach is common: (1) Protect the phenolic hydroxyl group using dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid in dichloromethane), and (2) perform Friedel-Crafts alkylation with 2-methyl-1-propene in the presence of AlCl. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) to avoid over-alkylation .
Q. How do researchers optimize oxidation reactions for this compound?
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C selectively targets the propenyl double bond, yielding epoxides. For ketone formation, use Jones reagent (CrO/HSO) under anhydrous conditions. HPLC-PDA (photodiode array) at 254 nm ensures product purity and identifies byproducts like over-oxidized acids .
Advanced Research Questions
Q. How does the THP group influence electronic and steric effects in cross-coupling reactions?
The THP ether donates electron density via resonance, activating the phenyl ring toward electrophilic substitution. However, steric hindrance from the THP ring can reduce reactivity in Suzuki-Miyaura couplings. Mitigate this by using Pd(PPh) with bulky ligands (e.g., SPhos) and microwave-assisted heating (120°C, 30 min) to enhance coupling efficiency .
Q. What strategies resolve contradictions in reported reaction pathways for THP-deprotection?
Conflicting studies on THP cleavage (e.g., acidic vs. enzymatic methods) arise from varying solvent systems. Reconcile discrepancies by comparing kinetic In MeOH/HCl (1 M), deprotection follows first-order kinetics (t = 2 h), while enzymatic (lipase CAL-B) cleavage in phosphate buffer (pH 7) shows pseudo-zero-order behavior. Use NMR to track intermediate formation .
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS)?
DFT calculations (B3LYP/6-31G*) reveal that the THP group directs EAS to the para position of the phenyl ring due to its electron-donating effect. Validate predictions with isotopic labeling (e.g., at meta/para positions) and monitor substituent addition via LC-MS. Contrast with methyl-substituted analogs to isolate steric contributions .
Q. What role does the THP group play in stabilizing radical intermediates during photochemical reactions?
ESR spectroscopy identifies persistent radical intermediates when the compound is irradiated (λ = 365 nm) in the presence of di-tert-butyl peroxide. The THP group’s ether oxygen stabilizes radicals through hyperconjugation, extending half-life by 40% compared to unprotected analogs. Quench experiments with TEMPO confirm radical trapping .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for THP protection under acidic conditions?
Discrepancies arise from solvent polarity (e.g., CHCl vs. THF) and water content. Anhydrous CHCl with molecular sieves improves yields (>85%) by minimizing hydrolysis. Contrasting reports using wet solvents show <60% yields due to competing hydrolysis. Karl Fischer titration ensures solvent dryness pre-reaction .
Q. How can researchers reconcile variable byproduct profiles in propenyl functionalization?
Byproducts like allylic chlorides (from HCl elimination) form under high-temperature Sn2 conditions. Switching to milder bases (e.g., KCO in DMF at 50°C) suppresses elimination. GC-MS headspace analysis identifies volatile byproducts, guiding optimization of reaction parameters .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and Olex2 for visualization. High-resolution data (<0.8 Å) is critical for modeling THP ring puckering .
- Synthesis : Prioritize microwave-assisted protocols for time-sensitive steps (e.g., coupling reactions) to reduce side reactions .
- Analytics : Combine HPLC-MS for purity checks and NMR (if fluorinated analogs are synthesized) to track substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
